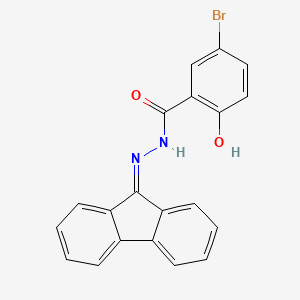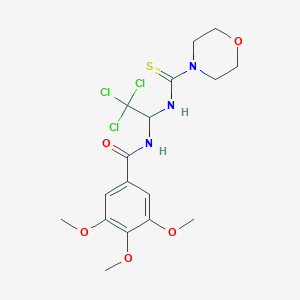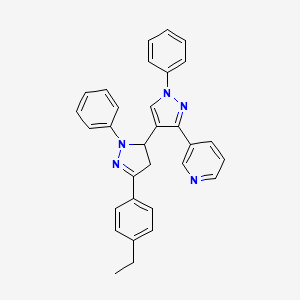
5-bromo-N-(fluoren-9-ylideneamino)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(fluoren-9-ylideneamino)-2-hydroxybenzamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a bromine atom, a fluorenylideneamino group, and a hydroxybenzamide moiety, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(fluoren-9-ylideneamino)-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the fluorenylideneamino group and its subsequent attachment to the hydroxybenzamide core. The bromine atom is introduced through bromination reactions under controlled conditions. Specific details on the reaction conditions and reagents used are often proprietary and can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-N-(fluoren-9-ylideneamino)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-bromo-N-(fluoren-9-ylideneamino)-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(fluoren-9-ylideneamino)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-N-(9-fluorenylideneamino)benzamide
- N-(fluoren-9-ylideneamino)-2-hydroxybenzamide
Uniqueness
5-bromo-N-(fluoren-9-ylideneamino)-2-hydroxybenzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, distinguishing it from similar compounds that lack the bromine atom.
Propriétés
IUPAC Name |
5-bromo-N-(fluoren-9-ylideneamino)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrN2O2/c21-12-9-10-18(24)17(11-12)20(25)23-22-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,24H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTVSBBLBURCAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=C(C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[[2-(4-ethylphenyl)-4-phenyl-6,7-dihydro-5H-chromen-8-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/structure/B5242236.png)
![ETHYL 7-CYCLOPROPYL-3-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5242242.png)
![6-({[4-(carboxymethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5242248.png)
![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-methylphenyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5242249.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B5242252.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-bromo-2-methoxybenzamide](/img/structure/B5242259.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(naphthalen-2-ylsulfonyl)piperazine hydrochloride](/img/structure/B5242267.png)
![{1-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5242274.png)
![(E)-3-(4-chloroanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5242279.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,2,5-trimethyl-3-furamide](/img/structure/B5242293.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(1-phenylcyclopropyl)-1,3-oxazole-4-carboxamide](/img/structure/B5242301.png)
![N-(2-methyl-4-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5242323.png)

